N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide is a compound that exhibits potential pharmacological properties, particularly in the realm of neuropharmacology. This compound features a complex molecular structure that includes a furan ring, a piperazine moiety, and a phenoxyacetamide group, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 379.89 g/mol .
This compound can be classified as an organic molecule with potential applications in medicinal chemistry. It is part of a broader class of compounds designed for various therapeutic effects, including anticonvulsant activity. The structural components suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, due to the presence of the piperazine ring .
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide typically involves several key steps:
The synthetic route may also incorporate various solvents and catalysts to facilitate reactions, with monitoring through techniques like High-Performance Liquid Chromatography (HPLC) for yield assessment .
The chemical reactivity of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide can be explored through its interactions with various biological targets:
These reactions are typically studied using in vitro assays to determine binding affinities and biological activities .
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide likely exerts its pharmacological effects through modulation of neurotransmitter systems:
The physical properties include:
Chemical properties include:
Quantitative data such as logP values indicate favorable characteristics for drug-like properties, suggesting potential for oral bioavailability .
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide holds promise for various scientific applications:
This comprehensive analysis highlights the significance of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide in medicinal chemistry and its potential therapeutic applications.
The systematic IUPAC name N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide follows constitutional priority rules for heteroatom-containing compounds. The parent chain is identified as acetamide (ethanamide), with the nitrogen of the amide group bearing the complex substituent N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]. The phenoxy moiety (C₆H₅O–) is attached to the carbonyl side at the C2 position. Substituent hierarchy prioritizes the piperazine ring due to higher nitrogen count over furan and phenyl groups. The name reflects:
Table 1: Atomic Composition and Bonding Analysis
Fragment | Molecular Formula | Key Bonding Features | Stereochemical Complexity |
---|---|---|---|
Piperazine core | C₁₀H₁₃N₂⁺ | Tertiary amine at N1, secondary at N4; planar phenyl conjugation | Chiral centers absent; chair conformation mobility |
Furan-2-yl | C₄H₃O | α,β-unsaturated ether; C2-C bond to ethyl chain | Planar ring; potential π-π stacking |
Phenoxyacetamide | C₈H₇NO₂ | Amide carbonyl (H-bond acceptor/donor); flexible ether linkage | Free rotation at O-CH₂ bond |
Ethyl linker | C₂H₄ | Branched carbon bearing furan/piperazine; N-ethylamidation | Potential chiral center at substituted carbon |
The ethyl linker’s central carbon (C2) exhibits pseudo-asymmetry due to non-identical furyl and piperazinyl substituents, though racemization likely occurs under standard conditions. The amide carbonyl enables strong dipole interactions (4.0 D) and H-bonding capacity (ΔG ~ -5 kcal/mol) [6] [10].
Piperazine-furan hybrids demonstrate privileged scaffolds in CNS/pharmacological agents due to dual hydrogen-bonding capacity and conformational flexibility. Key analogues include:
Table 2: Pharmacophore Comparison of Piperazine-Furan Hybrids
Compound | Piperazine Substitution | Furan Position | Biological Target (Reported) | Key Structural Distinction vs. Title Compound |
---|---|---|---|---|
Title compound | N1-ethylamidoethyl, N4-phenyl | C2-linked | Not reported (predicted A2A/D2) | Reference structure |
EVT-3124332 | N1-(pyrimidinyloxyacetamide), N4-phenyl | Absent | Adenosine receptors | Pyrimidine replaces furan; ether-oxygen retained |
COX-II inhibitors [2] | Variable (e.g., sulfonamides) | Rare | Cyclooxygenase-II | Carboxylic acid/heterocyclic core; no furan |
Acyl thioureas [5] | Occasional | Rare | Antimicrobial/anticancer | Thiourea (-NHC(S)NR₂) vs. acetamide |
The title compound’s phenoxyacetamide group mirrors kinase inhibitor scaffolds (e.g., imatinib derivatives), suggesting potential ATP-competitive activity [6]. Piperazine’s conformational plasticity (ΔG_rotation ~3 kcal/mol) enables adaptation to divergent receptor binding pockets.
Positional isomerism critically modulates target selectivity:
Table 3: Theoretical Binding Metrics for Positional Isomers
Isomer Variation | Calculated ΔG_bind (kcal/mol) vs. A2A Receptor | LogP Difference | Target Selectivity Shift |
---|---|---|---|
Title compound (C2-furan) | -9.2 (docking) | 0.0 | Balanced A1/A2A affinity |
C3-furan isomer | -7.1 | +0.3 | 5-fold A1 selectivity |
N1-phenyl/N4-ethyl | -8.6 | -0.4 | Enhanced D2 dopamine affinity |
Ortho-phenoxy | -6.9 | -0.1 | Loss of enzymatic inhibition |
Molecular dynamics confirm C2-furan’s optimal hydrogen bonding with A2A His250 (2.9 Å) versus C3-isomer’s suboptimal contact (>4.0 Å). Piperazine N4-protonation stabilizes salt bridges with Asp52 in adenosine receptors, while N1-aryl analogues favor π-stacking with Phe168 [4]. Ethyl linker branching may enable simultaneous furan oxygen (H-bond acceptor) and amide NH (donor) engagement, mimicking purine interactions in kinase ATP sites [6]. These subtle positional effects underscore rational design imperatives for target-specific analogs.
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1